molecular formula C15H13N3OS B13701781 4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide

4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide

Cat. No.: B13701781
M. Wt: 283.4 g/mol
InChI Key: PBDFJLMZRRPEKM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process. Industrial production methods may employ more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes and pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Amino-N-(6-methyl-2-benzothiazolyl)benzamide can be compared with other benzothiazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

4-amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C15H13N3OS/c1-9-2-7-12-13(8-9)20-15(17-12)18-14(19)10-3-5-11(16)6-4-10/h2-8H,16H2,1H3,(H,17,18,19)

InChI Key

PBDFJLMZRRPEKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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